Cas no 1805394-70-0 (4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid)

4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid is a fluorinated mandelic acid derivative with a trifluoromethyl group and an amino substituent, offering unique reactivity and structural properties. Its fluorine and trifluoromethyl groups enhance electron-withdrawing effects, making it valuable in pharmaceutical and agrochemical synthesis as a chiral building block. The amino group provides a versatile handle for further functionalization, enabling applications in peptide modifications and bioactive compound development. The compound's stereochemistry and fluorinated moieties contribute to improved metabolic stability and binding affinity in drug design. Suitable for use in asymmetric synthesis and medicinal chemistry research, it serves as a key intermediate for developing fluorinated analogs with tailored biological activity.
4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid structure
1805394-70-0 structure
Product name:4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid
CAS No:1805394-70-0
MF:C9H7F4NO3
MW:253.150396585464
CID:4939265

4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid
    • Inchi: 1S/C9H7F4NO3/c10-6-4(14)2-1-3(7(15)8(16)17)5(6)9(11,12)13/h1-2,7,15H,14H2,(H,16,17)
    • InChI Key: IQYZVXFBUBWEKS-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(C(C(=O)O)O)=C1C(F)(F)F)N

Computed Properties

  • Exact Mass: 253.03620573 g/mol
  • Monoisotopic Mass: 253.03620573 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Molecular Weight: 253.15
  • Topological Polar Surface Area: 83.6

4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015027812-500mg
4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid
1805394-70-0 97%
500mg
863.90 USD 2021-06-17
Alichem
A015027812-1g
4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid
1805394-70-0 97%
1g
1,490.00 USD 2021-06-17
Alichem
A015027812-250mg
4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid
1805394-70-0 97%
250mg
494.40 USD 2021-06-17

4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid Related Literature

Additional information on 4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid

Research Update on 4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid (CAS: 1805394-70-0)

4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid (CAS: 1805394-70-0) is a fluorinated mandelic acid derivative that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and amino functional groups, has shown potential in various applications, including drug discovery and medicinal chemistry. Recent studies have focused on its synthesis, physicochemical properties, and biological activity, making it a subject of significant scientific interest.

The synthesis of 4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid has been optimized in recent research to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic approach using palladium-based catalysts, which achieved a yield of over 85%. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in drug development. Additionally, the presence of the trifluoromethyl group has been linked to enhanced metabolic stability, a desirable trait for pharmaceutical candidates.

In terms of biological activity, preliminary in vitro studies have demonstrated that 4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has shown promise as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings were corroborated by a 2024 study in Bioorganic & Medicinal Chemistry Letters, which reported a 50% inhibition rate at micromolar concentrations. Further investigations are underway to explore its selectivity and efficacy in animal models.

The compound's physicochemical properties, including its solubility and partition coefficient (logP), have also been a focus of recent research. A 2023 study in Chemical & Pharmaceutical Bulletin reported that 4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid exhibits moderate solubility in aqueous solutions, which could be improved through salt formation or prodrug strategies. The study also noted that the compound's logP value of 1.8 suggests favorable membrane permeability, a key attribute for oral bioavailability.

Looking ahead, researchers are exploring the potential of 4-Amino-3-fluoro-2-(trifluoromethyl)mandelic acid as a scaffold for the development of novel therapeutics. Its unique structural features make it a promising candidate for further modification, particularly in the design of anti-inflammatory and analgesic agents. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications. Future studies will likely focus on optimizing its pharmacokinetic profile and evaluating its safety and efficacy in preclinical models.

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